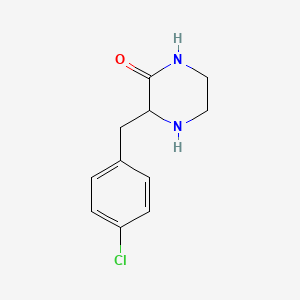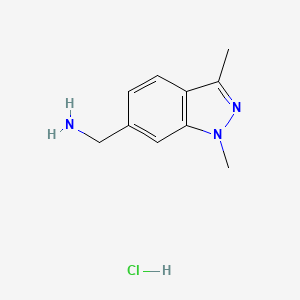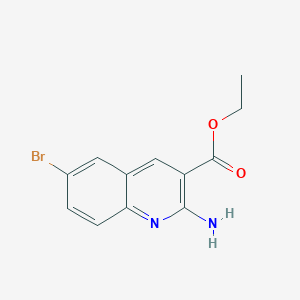
3-(4-Chloro-benzyl)-piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(4-Chlorobenzyl)piperazin-2-one is a chiral compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorobenzyl group attached to the piperazine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Chlorobenzyl)piperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from ethylenediamine and diethylene glycol.
Chlorobenzylation: The piperazine ring is then subjected to chlorobenzylation using 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods: In an industrial setting, the production of ®-3-(4-Chlorobenzyl)piperazin-2-one may involve continuous flow processes to enhance yield and purity. The use of automated systems for chiral resolution can also improve efficiency and scalability.
Types of Reactions:
Oxidation: ®-3-(4-Chlorobenzyl)piperazin-2-one can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or potassium cyanide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Azido or cyano derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-3-(4-Chlorobenzyl)piperazin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
(S)-3-(4-Chlorobenzyl)piperazin-2-one: The enantiomer of the compound, which may have different pharmacological properties.
4-Chlorobenzylpiperazine: A structurally related compound without the chiral center.
N-Benzylpiperazine: Another piperazine derivative with a benzyl group instead of a chlorobenzyl group.
Uniqueness: ®-3-(4-Chlorobenzyl)piperazin-2-one is unique due to its chiral nature and the presence of the 4-chlorobenzyl group, which can impart specific pharmacological properties. Its enantiomer, (S)-3-(4-Chlorobenzyl)piperazin-2-one, may exhibit different biological activities, highlighting the importance of chirality in drug design.
特性
分子式 |
C11H13ClN2O |
|---|---|
分子量 |
224.68 g/mol |
IUPAC名 |
3-[(4-chlorophenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15) |
InChIキー |
RQKVGBBTWCXFET-UHFFFAOYSA-N |
正規SMILES |
C1CNC(=O)C(N1)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)

![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)


![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)


![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)
